molecular formula C22H29N3O2 B5294710 N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide

Cat. No.: B5294710
M. Wt: 367.5 g/mol
InChI Key: MGWKHYDBQRJNOJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution Reactions: The piperazine core is then functionalized with the 3-methoxybenzyl group through a nucleophilic substitution reaction using a suitable benzyl halide.

    Acylation: The final step involves the acylation of the substituted piperazine with 2,4-dimethylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or other central nervous system disorders.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide
  • N-(2,4-dimethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
  • N-(2,4-dimethylphenyl)-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability, as well as its pharmacodynamic properties, such as receptor binding affinity and selectivity.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-17-7-8-21(18(2)13-17)23-22(26)16-25-11-9-24(10-12-25)15-19-5-4-6-20(14-19)27-3/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWKHYDBQRJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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